

IQ-1S chemical structure and properties

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Compound of Interest

Compound Name: IQ-1S

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An In-Depth Technical Guide to **IQ-1S**: Chemical Structure, Properties, and Biological Activity

Introduction

IQ-1S, the sodium salt of 11H-Indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.^{[1][2]} JNKs are key regulators of various cellular processes, including inflammation, apoptosis, and cell proliferation. Due to its significant anti-inflammatory and immunosuppressive properties, **IQ-1S** has emerged as a valuable tool for researchers in cell biology, immunology, and drug development.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **IQ-1S**, along with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

IQ-1S is the sodium salt of its free acid form, IQ-1. The presence of the sodium salt enhances its solubility in aqueous media, which is often advantageous for in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of **IQ-1S** and IQ-1

Property	IQ-1S (Sodium Salt)	IQ-1 (Free Acid)
IUPAC Name	11H-Indeno[1,2-b]quinoxalin-11-one oxime, sodium salt[2]	11H-Indeno[1,2-b]quinoxalin-11-one oxime[5]
CAS Number	1421610-21-0[2]	23146-22-7[1][6]
Chemical Formula	C ₁₅ H ₈ N ₃ NaO[3]	C ₁₅ H ₉ N ₃ O[1][5][6]
Molecular Weight	269.23 g/mol [3]	247.25 g/mol [1][5][6]
Appearance	Yellow powder[2]	White to Orange to Green powder/crystal[5]
Purity	≥98%[2]	>97.0% (HPLC)[5]
Solubility	DMSO (15 mg/mL)[2]	DMSO (49 mg/mL), Ethanol (1 mg/mL), Insoluble in water[6]
Storage	Store desiccated at -20°C for up to 2 years. Stock solutions can be stored at -20°C for up to 1 month.[2]	Store as a powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 1 year or -20°C for 1 month.[6]
SMILES	C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O[6]	C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O[6]

Biological Activity and Mechanism of Action

The primary mechanism of action of **IQ-1S** is the inhibition of JNK activity. It exhibits selectivity for JNK3 over JNK1 and JNK2.[1][6] JNKs are activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. By inhibiting JNK, **IQ-1S** can modulate these signaling pathways.

JNK Inhibition

IQ-1S has been shown to be a high-affinity inhibitor of all three JNK isoforms, with a preference for JNK3.[6] The binding affinities (K_d) and inhibitory concentrations (IC₅₀) are summarized

below.

Table 2: In Vitro JNK Inhibition by **IQ-1S**

Target	Binding Affinity (Kd)	Inhibitory Concentration (IC50)
JNK1	390 nM[6]	390 nM[1]
JNK2	360 nM[6]	360 nM[1]
JNK3	87 nM[6]	87 nM[1]

Anti-inflammatory and Immunosuppressive Effects

IQ-1S demonstrates potent anti-inflammatory and immunosuppressive activities. It inhibits the production of pro-inflammatory cytokines and nitric oxide in various cell types.[3][7][8] For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), **IQ-1S** significantly inhibits the production of TNF- α , IL-1 α , IL-1 β , IL-6, and IL-10.[7][8]

Table 3: Inhibition of Cytokine Production by **IQ-1S**

Cell Line	Cytokine	IC50
MonoMac-6	TNF- α	0.25 μ M[8]
MonoMac-6	IL-6	0.61 μ M[8]

Furthermore, **IQ-1S** has been shown to be effective in animal models of inflammatory diseases, such as collagen-induced arthritis.[9]

Inhibition of NF- κ B and AP-1 Activity

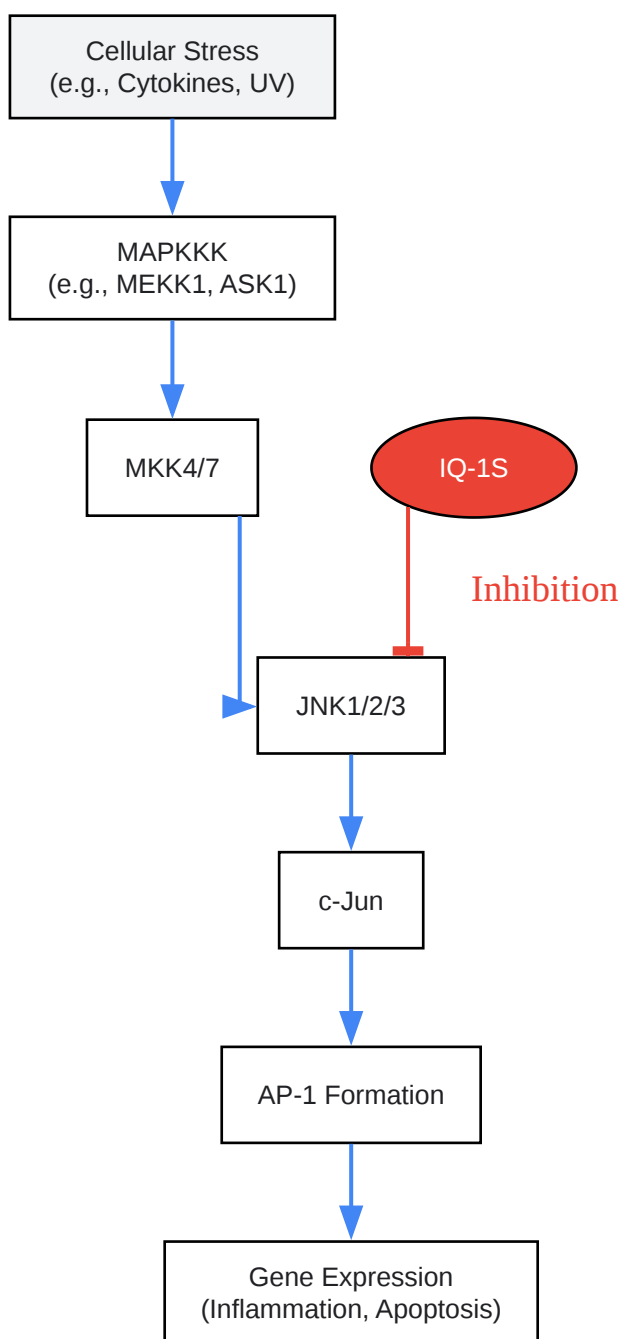
IQ-1S is also a prospective inhibitor of the activity of nuclear factor-kappa B (NF- κ B) and activator protein 1 (AP-1), with an IC50 of 1.8 μ M for the inhibition of NF- κ B/AP-1 activity.[8] These transcription factors are crucial regulators of inflammatory and immune responses.

Nitric Oxide (NO) Donor

In addition to its JNK inhibitory activity, **IQ-1S** can also act as a nitric oxide (NO) donor upon metabolism by liver microsomes. This property may contribute to its overall pharmacological profile, particularly its effects on vasodilation and cerebral microcirculation.^[3]

Signaling Pathway

The primary signaling pathway modulated by **IQ-1S** is the JNK pathway, which is a component of the broader MAPK signaling cascade.



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JNK Signaling Pathway Inhibition by **IQ-1S**

Experimental Protocols

The following are generalized protocols for key experiments involving **IQ-1S**. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **IQ-1S** on cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- **Compound Treatment:** Prepare a serial dilution of **IQ-1S** in culture medium. Replace the medium in the wells with the medium containing different concentrations of **IQ-1S**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **CCK-8 Addition:** Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the **IQ-1S** concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Kinase Binding Assay (Competitive Displacement)

This protocol is to determine the binding affinity (K_d) of **IQ-1S** for JNK isoforms.

- **Reagents:** Recombinant JNK protein, a fluorescently labeled tracer with known affinity for the JNK active site, and **IQ-1S**.
- **Assay Plate Preparation:** In a suitable microplate, add a fixed concentration of the JNK protein and the fluorescent tracer to each well.
- **Compound Addition:** Add varying concentrations of **IQ-1S** to the wells. Include wells with no **IQ-1S** as a control for maximum binding and wells with a known potent JNK inhibitor as a

positive control.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Detection: Measure the fluorescence polarization or a similar signal that changes upon tracer binding.
- Data Analysis: As the concentration of **IQ-1S** increases, it will displace the fluorescent tracer, leading to a change in the signal. Plot the signal against the log of the **IQ-1S** concentration and fit the data to a competitive binding model to calculate the K_i or IC_{50} , from which the K_d can be derived.

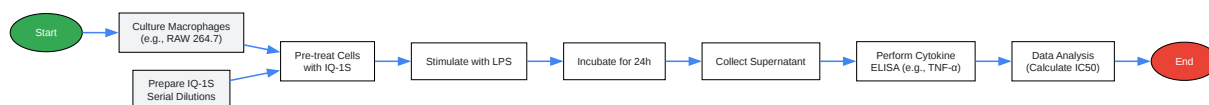
Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of **IQ-1S** on LPS-induced cytokine production in macrophages.

- Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate and allow them to adhere.
- Pre-treatment: Treat the cells with various concentrations of **IQ-1S** for 1-2 hours.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 $\mu\text{g/mL}$ for 24 hours. Include an unstimulated control and a vehicle control.
- Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
- ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., $\text{TNF-}\alpha$ or IL-6) on the collected supernatants according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by **IQ-1S** relative to the LPS-stimulated vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory activity of **IQ-1S**.



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Workflow for In Vitro Anti-inflammatory Assay

Conclusion

IQ-1S is a well-characterized selective JNK inhibitor with significant anti-inflammatory and immunosuppressive properties. Its chemical and biological characteristics make it a valuable research tool for investigating the role of JNK signaling in various physiological and pathological processes. The detailed information and protocols provided in this guide are intended to facilitate further research and application of this compound in the fields of pharmacology, immunology, and drug discovery.

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